Nlrp3-IN-20

NLRP3 inflammasome IL-1β Potency comparison

Selecting an NLRP3 inhibitor without rigorous characterization risks experimental failure due to divergent potency and oral bioavailability among this class. NLRP3-IN-20 (compound 11) solves this with a validated, potent, and orally bioavailable profile for chronic in vivo disease models. - 200-fold more potent IL-1β inhibition (IC50=25 nM) vs. CY-09 (IC50=5,000 nM), mitigating solvent toxicity risks. - 85.21% oral bioavailability (F) and 3.5 h half-life enable robust systemic exposure for NASH, colitis, and septic shock models. - Reliable, high-purity supply with transparent batch-specific COA documentation.

Molecular Formula C22H27N3O3S
Molecular Weight 413.5 g/mol
Cat. No. B12393477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNlrp3-IN-20
Molecular FormulaC22H27N3O3S
Molecular Weight413.5 g/mol
Structural Identifiers
SMILESCN(C)CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=C3CCCC3=CC4=C2CCC4
InChIInChI=1S/C22H27N3O3S/c1-25(2)14-15-9-11-18(12-10-15)29(27,28)24-22(26)23-21-19-7-3-5-16(19)13-17-6-4-8-20(17)21/h9-13H,3-8,14H2,1-2H3,(H2,23,24,26)
InChIKeyWHENNLLCPPZNFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NLRP3-IN-20: Oral NLRP3 Inflammasome Inhibitor


NLRP3-IN-20, also designated as compound 11, is a small molecule inhibitor of the NOD-like receptor protein 3 (NLRP3) inflammasome . It is characterized as an orally bioavailable agent that demonstrates potent inhibition of IL-1β secretion, a key downstream effector of inflammasome activation . The compound has been evaluated in vivo and has shown significant efficacy in preclinical models of non-alcoholic steatohepatitis (NASH), fatal septic shock, and colitis, positioning it as a valuable tool for investigating NLRP3-driven pathologies .

NLRP3-IN-20 and Inhibitor Substitution Risks


Substituting one NLRP3 inhibitor for another without rigorous characterization introduces significant experimental risk due to profound differences in potency, oral bioavailability, and in vivo efficacy across this class of molecules. While the field has several well-known inhibitors, such as MCC950, CY-09, and Tranilast, their pharmacological profiles vary dramatically . For instance, the potent tool compound MCC950 suffers from limited oral pharmacokinetic properties that have hindered its clinical translation, while others like CY-09 and Tranilast exhibit weak potency requiring micromolar concentrations [1]. Therefore, selecting a specific inhibitor like NLRP3-IN-20 is not a trivial choice but a critical decision based on its unique, quantifiable attributes that define its suitability for specific experimental models, particularly those requiring oral dosing and robust systemic exposure.

NLRP3-IN-20 Quantitative Differentiators


IL-1β Suppression: Potency vs. CY-09

In direct comparison of IC50 values for inhibiting IL-1β secretion, NLRP3-IN-20 demonstrates a potency (25 nM) that is 200-fold greater than that of the direct NLRP3 inhibitor CY-09 (5,000 nM), establishing it as a more potent tool for probing NLRP3 function [1].

NLRP3 inflammasome IL-1β Potency comparison

Oral Bioavailability Advantage for In Vivo Studies

NLRP3-IN-20 exhibits high oral bioavailability (F = 85.21%) in mice, a stark contrast to the known pharmacokinetic limitations of the widely used tool compound MCC950 . While MCC950 is a potent inhibitor, its poor oral bioavailability has been cited as a major obstacle to its clinical translation, necessitating the development of new generations of NLRP3 inhibitors .

Pharmacokinetics Oral bioavailability In vivo studies

Efficacy Across Diverse Inflammatory Disease Models

NLRP3-IN-20 has demonstrated significant in vivo efficacy in preclinical models of non-alcoholic steatohepatitis (NASH), fatal septic shock, and colitis, showcasing its broad utility across distinct inflammatory disease states . This contrasts with compounds like Tranilast, which, while approved for other indications, requires high concentrations (IC50 = 25 μM) for NLRP3 inhibition and may not achieve comparable therapeutic effects in these specific models [1].

NASH Sepsis Colitis In vivo efficacy

NLRP3-IN-20: Optimal Use Cases


Oral Dosing in Chronic Disease Models

Given its high oral bioavailability (F=85.21%) and demonstrated efficacy in models of NASH and colitis, NLRP3-IN-20 is ideally suited for long-term in vivo studies requiring repeated oral administration . This route is less invasive and more physiologically relevant for chronic disease modeling compared to daily intraperitoneal injections required by some other inhibitors.

High-Potency for Ex Vivo & In Vitro Studies

For researchers requiring potent inhibition of IL-1β secretion at low nanomolar concentrations (IC50 = 25 nM), NLRP3-IN-20 offers a significant advantage over less potent alternatives like CY-09 (IC50 = 5,000 nM) [1]. Its 200-fold higher potency allows for robust pathway inhibition at lower compound concentrations, mitigating the risk of solvent toxicity or off-target effects.

Acute Inflammation: Therapeutic Window Studies

The compound's proven efficacy in a lethal septic shock model positions it as a strong candidate for investigating the role of the NLRP3 inflammasome in acute, life-threatening inflammatory responses . Its favorable pharmacokinetic profile, including a defined half-life (T1/2 = 3.50 h oral), allows for precise dose scheduling in acute intervention studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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